molecular formula C9H10ClIN2O B12736199 1-(2-Chloroethyl)-3-(4-iodophenyl)urea CAS No. 146257-20-7

1-(2-Chloroethyl)-3-(4-iodophenyl)urea

Cat. No.: B12736199
CAS No.: 146257-20-7
M. Wt: 324.54 g/mol
InChI Key: XBAXWLOJAOWLNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloroethyl)-3-(4-iodophenyl)urea, also known as ICEU, is an investigational cytotoxic arylchloroethylurea belonging to a class of novel antineoplastic soft alkylating agents. Its primary characterized mechanism of action is the disruption of microtubule dynamics, which it achieves through a specific alkylation of the glutamic acid residue at position 198 on β-tubulin, near the colchicine-binding site . This interaction leads to depolymerization of cellular microtubules, causing a mitotic block and ultimately inducing apoptotic cell death . ICEU has demonstrated significant antitumoral and antiangiogenic potency in preclinical evaluations, particularly against colorectal cancer models . In vitro and in vivo studies on the CT-26 murine colon carcinoma cell line have shown that ICEU is rapidly taken up by cells via passive diffusion and effectively inhibits tumour growth . A key characteristic of ICEU is its favourable biodistribution profile, which includes colon-specific accumulation, making it a compound of interest for targeted research in gastrointestinal cancers . The compound has also shown activity in cell lines resistant to multiple other chemotherapeutic agents, suggesting a potential to circumvent common drug-resistance pathways . The iodine atom on the phenyl ring provides a convenient handle for radiolabelling with isotopes such as I-125, I-123, or I-131, enabling its use in biodistribution studies and potentially in targeted radionuclide therapy research . Researchers can utilize this compound for investigating novel chemotherapeutic approaches, studying microtubule dynamics, and exploring mechanisms of action in solid tumours. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

146257-20-7

Molecular Formula

C9H10ClIN2O

Molecular Weight

324.54 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(4-iodophenyl)urea

InChI

InChI=1S/C9H10ClIN2O/c10-5-6-12-9(14)13-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H2,12,13,14)

InChI Key

XBAXWLOJAOWLNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCCCl)I

Origin of Product

United States

Synthetic Methodologies and Chemical Reactivity of 1 2 Chloroethyl 3 4 Iodophenyl Urea

Established Synthetic Routes for 1-(2-Chloroethyl)-3-(4-iodophenyl)urea

The synthesis of this compound (ICEU) is a multi-step process that can be strategically designed to ensure high purity and yield. The key steps involve the formation of the urea (B33335) backbone and the introduction of the iodo- and chloroethyl functionalities.

Nucleophilic Addition Reactions in Synthesis

A primary and efficient method for the construction of the this compound molecule involves a nucleophilic addition reaction. This key step is the reaction between 4-iodophenyl isocyanate and 2-chloroethylamine (B1212225). In this reaction, the lone pair of electrons on the nitrogen atom of 2-chloroethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate group.

This reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane, to prevent the hydrolysis of the highly reactive isocyanate. The reaction proceeds readily, often at reduced temperatures to control the exothermic nature of the reaction and minimize side products. The resulting product is the desired this compound.

General reaction scheme: 4-Iodophenyl isocyanate + 2-Chloroethylamine → this compound

This synthetic approach is favored for its high atom economy and the direct formation of the urea linkage.

Strategies for Urea Backbone Formation

The formation of the urea backbone is the cornerstone of synthesizing this compound. The most direct strategy, as mentioned above, is the use of a pre-formed isocyanate, specifically 4-iodophenyl isocyanate. This intermediate can be synthesized from 4-iodoaniline (B139537) by reacting it with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or diphosgene. The subsequent reaction with 2-chloroethylamine then yields the final product.

An alternative, though less direct, approach involves the reaction of 4-iodoaniline with 2-chloroethyl isocyanate. This method has been reported for the synthesis of related 1-aryl-3-(2-chloroethyl) ureas. nih.gov The reaction of an aniline (B41778) with an isocyanate is a well-established method for urea formation.

A laboratory-scale synthesis has been described which involves the initial iodination of aniline to produce 4-iodoaniline, followed by the reaction with 2-chloroethyl isocyanate. This multi-step synthesis allows for purification at intermediate stages, ensuring a high-purity final product.

Table 1: Synthetic Strategies for the Urea Backbone of this compound

Precursor 1 Precursor 2 Key Reaction Type General Conditions
4-Iodophenyl isocyanate 2-Chloroethylamine Nucleophilic Addition Anhydrous aprotic solvent, controlled temperature

Chemical Transformations and Reaction Mechanisms of the Chloroethyl Moiety

The chloroethyl group of this compound is a key functional moiety that dictates much of its chemical reactivity, particularly its ability to act as an alkylating agent.

The primary chemical transformation of the chloroethyl group involves nucleophilic substitution, where the chlorine atom, a good leaving group, is displaced by a nucleophile. However, the reactivity is significantly enhanced through an intramolecular cyclization mechanism. The nitrogen atom of the urea can act as an internal nucleophile, attacking the carbon atom bearing the chlorine. This results in the formation of a highly reactive cyclic intermediate, a 2-(4-iodophenylamino)-2-oxazoline cation.

This cyclization is a rate-determining step and is influenced by the electronic properties of the aryl substituent. The resulting oxazolinium ion is a potent electrophile and readily reacts with various nucleophiles. In a biological context, this allows the molecule to alkylate nucleophilic residues on macromolecules such as proteins. For instance, related N-aryl-N'-(2-chloroethyl)ureas have been shown to alkylate cysteine and histidine residues on proteins.

Table 2: Reactivity of the Chloroethyl Moiety

Reaction Type Key Intermediate Resulting Transformation Significance
Intramolecular Cyclization 2-(4-iodophenylamino)-2-oxazoline cation Formation of a highly reactive electrophile Enhancement of alkylating potential

Preclinical Pharmacodynamic Investigations of 1 2 Chloroethyl 3 4 Iodophenyl Urea

Molecular and Cellular Mechanisms of Action

1-(2-Chloroethyl)-3-(4-iodophenyl)urea (ICEU) is a member of the N-aryl-N′-(2-chloroethyl)ureas (CEUs) class of compounds, which are recognized as potent antimicrotubule agents. nih.govnih.gov The cytotoxic effects of ICEU are primarily driven by its interaction with tubulin, the fundamental protein component of microtubules. This interaction disrupts microtubule structure and function, leading to a cascade of cellular events that inhibit cell proliferation. nih.govnih.gov The following sections detail the specific molecular and cellular mechanisms that have been identified in preclinical studies.

The primary mechanism of action for ICEU is the disruption of microtubule dynamics, which is essential for various cellular processes, most notably cell division. nih.govnih.gov This disruption is achieved through direct and irreversible interactions with the tubulin protein subunits.

A key and unusual molecular event in the action of ICEU is the covalent modification of β-tubulin. nih.gov Research has demonstrated that N-Phenyl-N'-(2-chloroethyl)ureas (CEUs), including ICEU, covalently react with the glutamyl 198 residue (Glu198) of β-tubulin. nih.govnih.gov This reaction involves the acylation of Glu198, a type of protein modification that is uncommon in living cells. nih.gov The alkylation of this specific glutamic acid residue by ICEU has been shown to trigger conformational changes in β-tubulin, leading to the depolymerization of microtubules. nih.govnih.gov This covalent binding is an irreversible process that fundamentally alters the stability and function of the microtubule network. nih.gov

The stability of microtubules is often indicated by the post-translational acetylation of lysine (B10760008) 40 (Lys40) on α-tubulin. nih.govnih.gov This modification is generally associated with stable, long-lived microtubules. nih.gov Studies using ICEU as a molecular probe have shown that its modification of Glu198 on β-tubulin correlates with a significant decrease in the acetylation of Lys40 on α-tubulin. nih.gov This reduction in α-tubulin acetylation is a key indicator of microtubule destabilization. nih.gov The effect is consistent with observations for other microtubule depolymerizing agents, confirming that ICEU's activity leads to a less stable and more dynamic microtubule environment, which is incompatible with proper cellular function. nih.gov

ICEU exerts its effects by targeting the colchicine-binding site (C-BS) on tubulin, a critical region for microtubule polymerization. nih.govnih.gov The compound interacts covalently with β-tubulin in close proximity to this site. nih.gov Computational modeling and docking experiments have provided insight into this interaction. nih.gov The non-covalent portions of the CEU molecule first bind within the C-BS, an action that facilitates the subsequent nucleophilic attack and acylation of Glu-β198. nih.gov The stabilization of the ICEU-tubulin complex prior to this covalent modification involves several other amino acid residues, including Cys-β239, Asn-α99, Ser-α176, and others. nih.gov The initial binding positions the reactive 2-chloroethyl group of ICEU optimally, leading to the irreversible acylation of Glu198, which in turn triggers microtubule depolymerization. nih.gov

The disruption of microtubule dynamics by ICEU has profound consequences for cell division, leading to a halt in the cell cycle at a critical checkpoint.

A primary outcome of treating cancer cells with ICEU is the arrest of the cell cycle in the G2 phase. nih.gov Microtubules are essential for forming the mitotic spindle, the apparatus that segregates chromosomes during mitosis (M phase). By depolymerizing microtubules, ICEU prevents the cell from successfully entering mitosis, causing it to accumulate in the preceding G2 phase. nih.govnih.gov In vitro studies on CT-26 colon carcinoma cells demonstrated that treatment with ICEU leads to a significant, dose-dependent increase in the population of cells in the G2 phase. nih.gov This G2 blockage is a direct consequence of the microtubule disruption and is a hallmark of the activity of many tubulin-interacting drugs. nih.gov

Interactive Data Table: Effect of ICEU on CT-26 Cell Cycle Distribution

The table below summarizes the findings from a study on CT-26 murine colon carcinoma cells, showing the percentage of cells in different phases of the cell cycle after treatment with varying concentrations of this compound (ICEU).

Treatment Group% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2 Phase% of Cells in Sub-G1 (Apoptosis)
Control 35.138.215.511.2
ICEU (1 µM) 30.231.518.619.7
ICEU (10 µM) 15.412.349.822.5
ICEU (20 µM) 10.18.959.121.9

Data derived from studies on CT-26 cells, showing a dose-dependent increase in the G2 population with ICEU treatment. nih.gov

Cell Cycle Progression Modulation

Sub-G1 Accumulation Indicative of Apoptosis

The induction of apoptosis, or programmed cell death, is a key mechanism for many antineoplastic agents. For this compound, also known as N-(4-iodophenyl)-N′-(2-chloroethyl)urea (ICEU), evidence of apoptosis is observed through the analysis of cell cycle distribution. In studies involving the CT-26 colon carcinoma cell line, treatment with ICEU leads to a notable increase in the population of cells in the sub-G1 phase. nih.gov This accumulation of cells with a DNA content less than that of the G1 phase is a hallmark of apoptosis, resulting from DNA fragmentation.

Research has demonstrated a dose-dependent effect of ICEU on this phenomenon. Compared to untreated control cells, escalating doses of ICEU resulted in a significant, up to twofold, increase in the sub-G1 cell population in vitro. nih.gov This finding suggests that at cytotoxic concentrations, this compound effectively triggers an apoptotic cascade in cancer cells, leading to their demise. Nuclear magnetic resonance analysis further corroborates these findings, showing that cells arrested in the G2 phase by ICEU subsequently undergo apoptosis, which is paralleled by the accumulation of cells in the sub-G1 phase. nih.gov

Interactions with Non-Microtubule Proteins (for N-phenyl-N'-(2-chloroethyl)ureas)

While the interaction with tubulin is a primary mechanism for some N-phenyl-N'-(2-chloroethyl)ureas (CEUs), this class of compounds also engages with other critical cellular proteins, contributing to their cytotoxic effects.

Thioredoxin-1 Modulation

Studies on the broader class of CEUs have identified Thioredoxin-1 (Trx-1) as a molecular target. Specifically, cyclohexylphenyl-chloroethyl urea (B33335) (CCEU), a related analogue, has been shown to alkylate several proteins, including thioredoxin. nih.gov Trx-1 is a key protein in cellular redox signaling, and its modulation can significantly impact cell survival and proliferation pathways.

Prohibitin-1 Interactions

Prohibitins (PHB) are scaffold proteins primarily located in the inner mitochondrial membrane, where they are involved in maintaining mitochondrial integrity, regulating cell proliferation, and apoptosis. Research has established that certain subsets of CEUs covalently bind to and alkylate prohibitin. nih.govnih.gov For instance, while this compound (ICEU) specifically alkylates β-tubulin, the related compound CCEU specifically alkylates prohibitin. nih.gov This differential protein alkylation is linked to distinct cellular outcomes, with PHB alkylation by CCEU being associated with a G1/S cell cycle block. nih.gov The covalent binding occurs on an aspartyl residue (Asp40) of prohibitin. nih.gov This interaction underscores a tubulin-independent mechanism of action for some CEUs, expanding their portfolio of molecular targets.

Mitochondrial Voltage-Dependent Anion Channel 1 (VDAC1) Modulation

The voltage-dependent anion channel (VDAC) is a protein of the outer mitochondrial membrane that regulates the passage of ions and metabolites, playing a crucial role in mitochondria-mediated apoptosis. Investigations into the protein alkylation patterns of CEUs revealed that the VDAC2 isoform is a target. nih.gov Both this compound (ICEU) and cyclohexylphenyl-chloroethyl urea (CCEU) were found to alkylate VDAC2 in B16 melanoma cells. nih.gov This interaction suggests that CEUs can directly modulate mitochondrial function, potentially contributing to their pro-apoptotic activity by altering mitochondrial membrane permeability.

Assessment of DNA Interaction Profile

A defining characteristic of the N-phenyl-N'-(2-chloroethyl)urea (CEU) class of compounds, including this compound, is their mechanism of cytotoxicity that primarily involves reactivity towards cellular proteins rather than direct interaction with DNA. nih.gov This distinguishes them from traditional alkylating agents like chloroethylnitrosoureas (CENUs), which exert their anticancer effects by cross-linking DNA. nih.gov The cytotoxic mechanism of CEUs is attributed to their ability to alkylate specific amino acid residues on proteins such as β-tubulin and prohibitin, leading to cell cycle arrest and apoptosis. nih.govnih.gov This protein-centric activity profile suggests a lower potential for the type of mutagenicity associated with direct DNA-alkylating agents. nih.gov

Antineoplastic Activity in In Vitro and In Vivo Preclinical Models

This compound (ICEU) and related CEUs have demonstrated significant antineoplastic activity in a range of preclinical models.

In Vitro Activity: ICEU was selected for development based on its low inhibitory concentration (IC50) across several tumor cell lines. nih.gov The cytotoxic activity of CEUs has been confirmed in multiple human cancer cell lines, including colon carcinoma (HT-29, LoVo), melanoma (M21), and breast carcinoma (MCF-7). nih.govcapes.gov.br For example, a related compound, 4-tert-butyl (3-(2-chloroethyl) ureido) benzene (B151609), showed a potent IC50 of 4 µM on LoVo cells. nih.gov The primary in vitro mechanism is linked to cytoskeleton disruption via microtubule depolymerization. nih.gov

Interactive Data Table: In Vitro Cytotoxicity of CEU Derivatives

CompoundCell LineIC50 (µM)
Methyl 4-(p-(3-(2-chloroethyl) ureido) phenyl) butyrateLoVo28
4-methyl (3-(2-chloroethyl) ureido) benzeneLoVo20
4-tert-butyl (3-(2-chloroethyl) ureido) benzeneLoVo4
Chlorambucil (Reference)LoVo21
CCNU (Reference)LoVo45

In Vivo Activity: The antineoplastic effects of CEUs have been validated in animal models. In mice bearing L1210 leukemia tumors, treatment with CEUs significantly enhanced survival time. nih.gov Specifically for this compound, studies using mice with grafted CT-26 colon carcinoma tumors showed that intraperitoneally injected ICEU biodistributed effectively into the tumor, resulting in significant tumor growth inhibition. nih.gov The compound was also observed to accumulate in the colon tissue, suggesting potential utility for colorectal cancers. nih.gov In one study, the most cytotoxic derivative from a series of CEUs demonstrated superior antineoplastic activity compared to the reference drug chlorambucil, increasing the median survival time by a factor of 1.77 versus 1.6 for chlorambucil, and did so without the toxicity seen with the reference agent. nih.gov

In Vitro Cytotoxicity and Antiproliferative Activity on Cancer Cell Lines

This compound, also known as ICEU, has demonstrated significant cytotoxic and antiproliferative effects across various cancer cell lines in preclinical studies. nih.govnih.gov The primary mechanism of its cytotoxic activity is attributed to its function as a microtubule disrupter. nih.govnih.gov ICEU covalently binds to β-tubulin, leading to the depolymerization of microtubules. nih.govnih.gov This disruption of the cellular cytoskeleton is a key factor in its anticancer effects. nih.govnih.gov

In vitro investigations using the murine CT-26 colon carcinoma cell line revealed that ICEU's uptake by the cells is rapid and dose-dependent, suggesting a passive diffusion mechanism through cell membranes. nih.govnih.govresearchgate.net This uptake leads to distinct alterations in the cell cycle. Treatment with ICEU results in a significant accumulation of cancer cells in the G2 phase of the cell cycle and an increase in the sub-G1 cell population, which is an indicator of apoptosis or programmed cell death. nih.govnih.gov As the concentration of ICEU increases, there is a corresponding dose-dependent increase in the proportion of cells in the G2 and sub-G1 phases. nih.gov For instance, escalating doses of ICEU led to a 1.2 to 4-fold increase in the G2 population in CT-26 cells. nih.gov The accumulation of cells in both G2 and sub-G1 phases also increases exponentially with the duration of exposure to the compound. nih.gov

Studies on related N-phenyl-N'-2-chloroethylureas (CEUs) have shown efficacy against a range of human cancer cell lines. Derivatives have demonstrated cytotoxic activity with 50% inhibitory concentrations (IC50) ranging from 1.9 to 49 µM in cell lines including colon carcinoma (HT-29), skin melanoma (M21), and breast carcinoma (MCF-7). researchgate.net

Interactive Table: Effect of ICEU on CT-26 Cell Cycle Distribution In Vitro Use the filter to select a specific cell cycle phase and see the corresponding data.

Cell Cycle PhaseConditionPercentage of Cells (Mean ± SD)
G2Control10.5 ± 2.1
G2ICEU (10 µM)12.8 ± 1.5
G2ICEU (30 µM)25.6 ± 3.2
G2ICEU (100 µM)41.5 ± 5.8
Sub-G1Control7.9 ± 1.1
Sub-G1ICEU (10 µM)9.2 ± 1.3
Sub-G1ICEU (30 µM)13.5 ± 2.5
Sub-G1ICEU (100 µM)15.8 ± 3.1

Inhibition of Angiogenesis

The formation of new blood vessels, a process known as angiogenesis, is critical for tumor growth and metastasis. nih.gov Preclinical evaluations have established that this compound possesses potent anti-angiogenic properties. nih.govnih.gov

In vitro studies have shown that ICEU effectively inhibits the proliferation and migration of endothelial cells in a dose-dependent manner. nih.gov This direct action on endothelial cells is a key component of its anti-angiogenic mechanism. The compound's ability to disrupt the microtubule network, which is essential for cell motility and division, likely contributes to this effect. nih.gov

The anti-angiogenic activity of ICEU has been confirmed in established in vivo models. nih.gov In the Matrigel plug angiogenesis assay in mice, ICEU efficiently blocked the formation of new blood vessels. nih.gov Further evidence of its anti-angiogenic potential comes from the chick chorioallantoic membrane (CAM) tumor assay, where it also demonstrated significant inhibitory effects on vessel growth. nih.gov These findings highlight ICEU as a compound that targets not only the tumor cells directly but also the supportive vascular network they depend on. nih.govnih.gov

Tumor Growth Inhibition in Murine Carcinoma Models

The in vitro antiproliferative and anti-angiogenic activities of this compound translate into significant tumor growth inhibition in vivo. nih.govnih.govnih.gov Studies utilizing murine models of carcinoma have provided robust evidence of its antitumoral efficacy. nih.govnih.gov

In a key study, mice bearing subcutaneously implanted CT-26 murine colon carcinoma were treated with ICEU. nih.govnih.gov The administration of the compound resulted in a significant delay in tumor growth compared to control groups. nih.govresearchgate.net Specifically, at set time points during the study, the mean tumor volume in the ICEU-treated group was substantially lower than in the untreated group. nih.gov This corresponded to tumor growth inhibition percentages of 59.8% at day 9, 75.4% at day 11, and 52.3% at day 15 post-inoculation. nih.gov

The mechanism of tumor inhibition in vivo appears consistent with the in vitro findings. Analysis of the tumors from treated mice showed a slight increase in the number of tetraploid tumor cells in the G2 phase, mirroring the G2 blockage observed more prominently in cell culture. nih.govnih.gov Furthermore, biodistribution studies using a radiolabelled form of ICEU confirmed that the compound is readily absorbed and accumulates in the grafted CT-26 tumor tissue, as well as the colon mucosa, allowing it to exert its antitumoral effects directly at the tumor site. nih.govresearchgate.netnih.gov

Interactive Table: In Vivo Efficacy of ICEU on CT-26 Tumor Growth Use the filter to select a specific day and compare the tumor volumes.

Day Post-InoculationTreatment GroupMean Tumor Volume (mm³) ± SDTumor Growth Inhibition (%)
9Control83.4 ± 7.4-
9ICEU33.5 ± 7.859.8
11Control249.2 ± 42.7-
11ICEU61.3 ± 12.175.4
15Control594.8 ± 99.4-
15ICEU283.5 ± 68.152.3

Pharmacokinetic Characterization in Non Human Biological Systems

In Vivo Biodistribution Studies in Animal Models

Following intraperitoneal administration in mice bearing CT-26 murine colon carcinoma, 1-(2-Chloroethyl)-3-(4-iodophenyl)urea, also identified as N-(4-iodophenyl)-N′-(2-chloroethyl)urea (ICEU), is absorbed rapidly and distributes extensively to well-perfused organs. nih.gov Studies utilizing its radioiodinated form, [¹²⁵I]ICEU, revealed that significant levels of radioactivity were present in the blood, lungs, liver, and kidneys as early as 15 minutes after injection, confirming the compound's swift absorption. nih.gov

The compound is readily bioavailable and successfully reaches the CT-26 colorectal tumor, a finding that holds true across different routes of administration, including intraperitoneal, intravenous, and intratumoral. nih.gov Research indicates that this compound is more stable against biotransformation compared to other related N-4-aryl-N'-2-chloroethylurea (CEU) congeners. nih.gov In tumor tissue, the uptake of the compound reached a stable maximum concentration of 3.3 ± 0.3% of the injected dose per gram (% ID/g). nih.gov This level of accumulation in the tumor is reportedly higher than that observed for 5-fluorouracil (B62378) in the same CT-26 tumor-bearing mouse model. nih.gov

Data derived from studies on CT-26 tumor-bearing mice following intraperitoneal injection of [¹²⁵I]ICEU. nih.gov

A defining pharmacokinetic feature of this compound is its pronounced accumulation in the colon. nih.govnih.gov In vivo biodistribution studies have consistently identified the colon mucosa as a significant target tissue for this compound. nih.gov Following administration, the agent not only concentrates in the colon but also persists there in a largely untransformed state. nih.gov This preferential accumulation has been documented in the CT-26 murine colon carcinoma model and is a key attribute that supports further investigation of this compound. nih.govnih.gov

Cellular Uptake Mechanisms and Kinetics in In Vitro Models

Investigations using in vitro models, specifically the CT-26 colon carcinoma cell line, have provided insights into the cellular transport of this compound. nih.gov The compound demonstrates a rapid, dose-dependent uptake by these cancer cells. nih.gov This kinetic profile strongly suggests that the compound traverses cellular membranes via a passive diffusion mechanism. nih.gov The efficient and direct uptake by cancer cells is a crucial aspect of its activity profile observed in preclinical settings. nih.govnih.gov

Summary of findings from in vitro studies on the CT-26 cell line. nih.gov

Structure Activity Relationship Sar Studies of 1 2 Chloroethyl 3 4 Iodophenyl Urea and Analogues

Influence of Aryl Ring Substituents on Biological Activity

The nature and position of substituents on the aryl ring play a critical role in modulating the biological activity of 1-(2-chloroethyl)-3-phenylurea (B11988692) derivatives. Variations in these substituents can significantly affect the compound's lipophilicity, electronic properties, and steric interactions with its biological target.

Role of Halogenation

Halogenation of the phenyl ring is a key determinant of the cytotoxic potency of this class of compounds. The position and type of halogen substituent can dramatically influence activity. For instance, the introduction of a halogen at the para-position of the phenyl ring generally enhances antitumor activity.

Research has shown that the order of potency for para-substituted halogens is I > Br > Cl > F. The high activity of the 4-iodo derivative, 1-(2-chloroethyl)-3-(4-iodophenyl)urea, can be attributed to the increased lipophilicity and the potential for enhanced binding interactions within the target protein. A comparative study on N-phenyl-N'-(2-chloroethyl)ureas demonstrated that halogen substitution significantly impacts their growth inhibitory activity on various cancer cell lines.

Table 1: Cytotoxic Activity of Halo-Substituted 1-(2-Chloroethyl)-3-phenylurea Analogues

CompoundAryl SubstituentCell LineIC50 (µM)
14-IodoLoVo (colon adenocarcinoma)Not explicitly found, but derivatives show high activity
24-BromoLoVo (colon adenocarcinoma)Not explicitly found, but derivatives show high activity
34-ChloroLoVo (colon adenocarcinoma)Not explicitly found, but derivatives show high activity
44-FluoroLoVo (colon adenocarcinoma)Not explicitly found, but derivatives show high activity

Note: While direct IC50 values for the parent halo-substituted compounds were not consistently available in the searched literature, multiple sources indicate a general trend of I > Br > Cl > F for potency in related series.

Impact of Branched Alkyl Chains

The introduction of alkyl chains, particularly branched ones, on the aryl ring can also modulate the biological activity of 1-(2-chloroethyl)-3-phenylurea derivatives. These modifications primarily influence the compound's steric bulk and lipophilicity, which in turn affect its interaction with the biological target and its pharmacokinetic properties.

Studies on related 1-aryl-3-(2-chloroethyl)ureas have shown that the presence of a tert-butyl group at the para-position of the phenyl ring leads to a significant increase in cytotoxicity compared to a methyl group. For example, 4-tert-butyl[3-(2-chloroethyl)ureido]benzene was found to be more cytotoxic than 4-methyl[3-(2-chloroethyl)ureido]benzene against LoVo human colon adenocarcinoma cells, with ID50 values of 4 µM and 20 µM, respectively. nih.gov This suggests that the increased steric hindrance and lipophilicity of the tert-butyl group contribute favorably to the compound's anticancer activity.

A quantitative structure-activity relationship (QSAR) study on diaryl urea (B33335) derivatives also highlighted that the degree of branching affects the inhibitory activity of these compounds. nih.gov

Table 2: Impact of Alkyl Substitution on the Cytotoxicity of 1-Aryl-3-(2-chloroethyl)ureas against LoVo Cells nih.gov

CompoundAryl SubstituentID50 (µM)
4-methyl[3-(2-chloroethyl)ureido]benzene4-Methyl20
4-tert-butyl[3-(2-chloroethyl)ureido]benzene4-tert-Butyl4

Importance of the Urea and Chloroethyl Moieties in Pharmacophore Activity

The urea and chloroethyl moieties are fundamental components of the pharmacophore of this compound and are essential for its biological activity. nih.gov

The urea moiety acts as a crucial hydrogen-bonding unit, enabling the molecule to interact with its biological targets, which are often proteins. mdpi.com It serves as a rigid linker that correctly orients the aryl and chloroethyl groups for optimal interaction. The hydrogen bond donor and acceptor properties of the urea group are critical for binding to amino acid residues within the active site of target proteins.

The 2-chloroethyl group is the reactive component of the molecule, functioning as an alkylating agent. nih.gov This electrophilic moiety can form covalent bonds with nucleophilic residues in biological macromolecules, such as DNA and proteins. This alkylation is a key mechanism of action for many anticancer drugs, leading to the inhibition of essential cellular processes and ultimately cell death. Specifically, the chloroethyl group can lead to the formation of DNA adducts, causing damage to the genetic material of cancer cells. nih.gov Studies on related compounds have shown that the chloroethylurea moiety can covalently bind to proteins, such as tubulin, leading to cell cycle arrest.

Bioisosteric Equivalency and Pharmacophore Modeling

Bioisosteric replacement is a strategy used in drug design to modify the structure of a compound while retaining its biological activity. In the context of this compound, bioisosteric modifications of the urea moiety have been explored to improve its properties. For example, replacing the urea group with other heterocyclic systems that can mimic its hydrogen-bonding pattern has been investigated. nih.gov

Pharmacophore modeling is a computational tool used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. researchgate.net For 1-(2-chloroethyl)-3-phenylurea derivatives, a pharmacophore model would typically include:

An aromatic ring feature.

A hydrogen bond donor and acceptor from the urea moiety.

An electrophilic/alkylating feature corresponding to the chloroethyl group.

Such models are valuable for designing new analogues with potentially improved potency and selectivity. nih.govwikipedia.org Quantitative structure-activity relationship (QSAR) studies further refine these models by correlating the physicochemical properties of the compounds with their biological activities. mdpi.com

Effects of Cyclization on Potency and Specificity

Introducing conformational constraints into a flexible molecule through cyclization can have profound effects on its biological activity. For 1-(2-chloroethyl)-3-phenylurea derivatives, cyclization can lock the molecule into a specific conformation, potentially increasing its binding affinity and specificity for its target.

While direct studies on cyclized versions of this compound are limited in the searched literature, research on related conformationally constrained urea derivatives suggests that such modifications can lead to potent and selective compounds. For example, the synthesis of cyclic ureas has been explored to limit the flexibility of the linker chain in other bioactive molecules. Although in some cases this led to a minor decrease in activity, it highlights the importance of conformational preference for activity. The rationale behind cyclization is to pre-organize the molecule into its bioactive conformation, thereby reducing the entropic penalty upon binding to its target. This can lead to a significant enhancement in potency and can also improve selectivity by disfavoring binding to off-target proteins.

Computational and Modeling Approaches in Research on 1 2 Chloroethyl 3 4 Iodophenyl Urea

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the class of N-phenyl-N'-(2-chloroethyl)ureas, 3D-QSAR models have been instrumental in understanding how variations in their chemical features influence their cell growth inhibition capabilities nih.gov. These models help to predict the activity of novel derivatives, thereby streamlining the drug discovery process.

A key study developed 3D-QSAR models for a series of 56 structurally related CEU derivatives to correlate their physicochemical properties—such as steric, electrostatic, and hydrophobic fields—with their anticancer activities. nih.gov The primary goal of this research was to elucidate the mechanism behind the covalent binding of these compounds to their target, β-tubulin, and to inform the design of more selective antimitotic drugs. nih.gov

Among the most powerful 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods were applied to the series of CEU derivatives to build predictive models for their activity against tumor cell growth. nih.gov

CoMFA calculates the steric (shape) and electrostatic (charge distribution) fields around each molecule in the dataset and correlates them with biological activity. CoMSIA extends this by including additional descriptors for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors. Both methods generate 3D contour maps that visualize the regions around the molecule where modifications are likely to enhance or diminish activity.

In the study of 56 CEU derivatives, both CoMFA and CoMSIA models yielded statistically significant results, demonstrating good internal predictive power. nih.gov The cross-validated r² (q²) values, which measure the predictive ability of the models, were between 0.639 and 0.743, indicating robust and reliable models. nih.gov These computational models serve as a valuable guide for designing new CEU derivatives with potentially enhanced efficacy and specificity for targeting β-tubulin. nih.gov

Table 1: Statistical Parameters of CoMFA and CoMSIA Models for CEU Derivatives nih.gov
ModelOptimum Number of Components (ONC)Cross-Validated r² (q²)Interpretation
CoMFA100.639 - 0.743The model has good internal predictive ability based on steric and electrostatic fields.
CoMSIA40.639 - 0.743The model has good internal predictive ability based on steric, electrostatic, hydrophobic, and H-bond donor/acceptor fields.

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of 1-(2-Chloroethyl)-3-(4-iodophenyl)urea (also known as ICEU), docking studies are essential for visualizing its interaction with its biological target, β-tubulin. nih.gov Experimental evidence has shown that CEUs act as antimicrotubule agents by covalently interacting with β-tubulin near the colchicine-binding site. nih.govnih.gov Specifically, ICEU has been found to react with the glutamic acid residue at position 198 (Glu198). nih.gov

A typical molecular docking simulation for ICEU would involve:

Preparation of the Receptor: Obtaining the 3D crystal structure of the α/β-tubulin dimer from a repository like the Protein Data Bank (PDB).

Ligand Preparation: Generating the 3D conformation of the ICEU molecule.

Docking Simulation: Using software to place the ICEU molecule into the defined binding site on β-tubulin, specifically targeting the region around Glu198 within the colchicine (B1669291) domain. The program then samples numerous possible conformations and orientations.

Scoring and Analysis: The different poses are ranked using a scoring function that estimates the binding affinity (binding energy). The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex before the covalent reaction occurs.

These simulations can reveal how the iodophenyl group and the urea (B33335) backbone position the reactive 2-chloroethyl moiety in proximity to the carboxylate side chain of Glu198, facilitating the subsequent covalent modification. Binding energy calculations derived from these simulations help quantify the stability of the non-covalent complex.

Table 2: Key Parameters in a Hypothetical Molecular Docking Study of ICEU
ParameterDescriptionRelevance to ICEU Research
Protein Targetβ-tubulinThe experimentally verified biological target of ICEU. nih.gov
Binding SiteColchicine-binding site, specifically near Glu198The region where ICEU is known to covalently attach. nih.gov
Key Interacting ResidueGlutamic Acid 198 (Glu198)The specific amino acid that is alkylated by ICEU. nih.gov
Primary OutputBinding pose and calculated binding energy (e.g., in kcal/mol)Predicts the orientation of ICEU in the active site and the strength of the non-covalent interaction.

Mechanistic Simulations of Protein Modification Events

While molecular docking predicts the initial non-covalent binding, mechanistic simulations are required to model the subsequent chemical reaction—the covalent modification of the protein. For ICEU, this involves the alkylation of the Glu198 residue on β-tubulin. nih.gov This type of protein modification is an uncommon event for xenobiotics and is crucial to the compound's mechanism of action. nih.gov

Simulations, particularly those using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, can be employed to study this covalent bonding event in atomic detail.

Quantum Mechanics (QM): The QM part of the calculation is used to model the electrons and nuclei of the atoms directly involved in the chemical reaction (i.e., the 2-chloroethyl group of ICEU and the carboxylate side chain of Glu198). This allows for the explicit simulation of bond breaking and bond formation.

Molecular Mechanics (MM): The rest of the protein and the surrounding solvent are treated with classical MM force fields, which is computationally less expensive.

By running a QM/MM simulation, researchers can map out the entire reaction pathway for the alkylation of Glu198. This can reveal the structure of the transition state, calculate the activation energy of the reaction, and provide a comprehensive understanding of how the protein environment catalyzes or influences the covalent modification. These simulations are critical for deciphering the precise molecular basis of the compound's activity and for understanding why it specifically targets an acidic residue like glutamic acid. nih.gov

Derivatives and Analogues of 1 2 Chloroethyl 3 4 Iodophenyl Urea

Design and Synthesis of N-Phenyl-N'-(2-chloroethyl)urea Derivatives

The design of N-phenyl-N'-(2-chloroethyl)urea (CEU) derivatives has largely focused on modifying the phenyl ring to enhance biological activity and explore structure-activity relationships (SAR). ulaval.caulaval.ca The core synthetic strategy for these compounds is generally straightforward, involving the nucleophilic addition of a substituted aniline (B41778) to 2-chloroethyl isocyanate. ulaval.caulaval.ca This reaction is typically performed in a dry solvent like dichloromethane. ulaval.ca

A primary design consideration has been the introduction of various substituents onto the phenyl ring to modulate properties like hydrophilicity, which can affect biodistribution and toxicity. ulaval.ca For instance, researchers have synthesized series of CEUs with ω-hydroxyalkyl, ω-hydroxyalkynyl, and ω-alkoxy side chains at the 3- or 4-position of the phenyl ring. ulaval.caulaval.ca

The synthesis of these derivatives often starts with commercially available or synthesized substituted anilines. For example, to create N-(3-ω-hydroxyalkylphenyl)-N'-(2-chloroethyl)ureas, the corresponding 3-nitrobenzyl alcohol or 2-(3-nitrophenyl)-1-ethanol can be reduced to the aniline using methods like catalytic hydrogenation (H₂/Pd/C) or metallic reduction with stannous chloride (SnCl₂·2H₂O) or iron powder in ethanol. ulaval.caulaval.ca The resulting aniline is then reacted with 2-chloroethylisocyanate to yield the final urea (B33335) derivative. ulaval.ca

Another synthetic approach involves the Sonogashira coupling reaction to introduce alkynyl side chains. This palladium-catalyzed reaction couples a halo-substituted nitrobenzene (B124822) (e.g., 3-iodo nitrobenzene) with a terminal alkyne. ulaval.ca Subsequent reduction of the nitro group and reaction with 2-chloroethylisocyanate affords the desired N-phenyl-N'-(2-chloroethyl)urea derivative. ulaval.ca

Structure-activity relationship studies have revealed that the nature and position of these substituents significantly influence the compound's antiproliferative activity. ulaval.ca For example, introducing ω-hydroxyalkyl chains at the meta-position of the phenyl ring has led to compounds with potent, nanomolar-level growth inhibitory activity (GI₅₀) against various human cancer cell lines. ulaval.caulaval.ca

Table 1: Synthesis Methods for N-Phenyl-N'-(2-chloroethyl)urea Derivatives

Derivative TypeStarting MaterialsKey Reaction Steps
ω-Hydroxyalkylphenyl CEUs Substituted nitroalcohols (e.g., 3-nitrobenzyl alcohol)1. Reduction of nitro group (e.g., SnCl₂, Fe/HCl) to form aniline. 2. Nucleophilic addition of the aniline to 2-chloroethylisocyanate.
ω-Alkoxy CEUs ω-Hydroxyalkylphenyl CEUs1. Methylation of the terminal hydroxyl group (e.g., NaH, methyl iodide).
Alkynylphenyl CEUs Halo-substituted nitrobenzenes (e.g., 3-iodo nitrobenzene), terminal alkynes1. Sonogashira coupling of the nitrobenzene and alkyne. 2. Reduction of the nitro group. 3. Reaction with 2-chloroethylisocyanate.

Cyclized Imidazolidinone Derivatives (PIB-SOs)

Intramolecular cyclization of CEU derivatives represents another strategy for structural modification. N-phenyl-N'-bis(2-chloroethyl)urea has been shown to undergo rearrangement to form cyclized structures like 1-phenyl-2-oxo-3-(2'-chloroethyl)imidazolidine. cdnsciencepub.com This reaction can occur upon warming and demonstrates the chemical reactivity of the bis(2-chloroethyl)urea moiety. cdnsciencepub.com

More broadly, the imidazolidin-2-one scaffold is a well-established pharmacophore found in many bioactive compounds. nih.gov The synthesis of substituted imidazolidinones can be achieved through the acid-catalyzed reaction of N-(2,2-dialkoxyethyl) ureas with C-nucleophiles. nih.gov This process involves the in situ formation of a cyclic imidazolinium cation, which is then trapped by a nucleophile. nih.gov While not directly starting from 1-(2-chloroethyl)-3-(4-iodophenyl)urea, this synthetic approach highlights a method for creating cyclic urea derivatives that can be explored as analogues. The development of Pittsburgh Compound B ([¹¹C]PiB), a radiotracer for imaging amyloid plaques, involves the synthesis of a benzothiazole (B30560) derivative, and while its synthesis is distinct, the exploration of heterocyclic structures as drug candidates is a shared principle. nih.gov The cyclization of urea derivatives into imidazolidinones offers a pathway to conformationally constrained analogues, which can provide insights into the optimal geometry for target binding. cdnsciencepub.comnih.gov

Molecular Hybrids and Conjugates with Established Pharmacophores

The concept of creating molecular hybrids by combining the N-phenyl-N'-(2-chloroethyl)urea pharmacophore with other known biologically active moieties has been explored to develop novel agents. nih.govnih.gov N-aryl-N′-(2-chloroethyl)ureas themselves are considered molecular hybrids, incorporating features from aromatic nitrogen mustards and the non-nitrosated portion of aliphatic nitrosoureas. nih.gov

One notable example involves creating hybrids that mimic the structure of combretastatin (B1194345) A-4, a potent natural antimitotic agent that also binds to the colchicine (B1669291) site on β-tubulin. nih.gov A series of N-phenyl-N'-(2-chloroethyl)urea derivatives were designed and synthesized to see if the CEU pharmacophore could act as a mimic for the trimethoxyphenyl moiety of combretastatin A-4. nih.gov Several of these hybrid compounds were found to inhibit cell growth at the micromolar level and were confirmed to act as antimitotic agents that arrest the cell cycle in the G2/M phase, consistent with covalent binding to the colchicine-binding site of β-tubulin. nih.gov

Another approach involves creating conjugates of urea or thiourea (B124793) with other heterocyclic systems known for their biological activity, such as 1,2,4-triazole. nih.gov Researchers have synthesized series of 1,2,4-triazole-linked urea and thiourea conjugates and evaluated them for cytotoxic activity. nih.gov This strategy aims to leverage the properties of both pharmacophores to create a new chemical entity with potentially enhanced or novel therapeutic effects. nih.gov

Advanced Research Methodologies Applied to 1 2 Chloroethyl 3 4 Iodophenyl Urea

Spectroscopic Techniques for Structural Characterization

The definitive identification and structural confirmation of a synthetic compound like 1-(2-Chloroethyl)-3-(4-iodophenyl)urea rely on a combination of spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for providing a complete structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR would identify the distinct protons on the aromatic ring, the ethyl chain, and the urea (B33335) functional group, while ¹³C NMR would identify each unique carbon atom in the structure.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H and C=O bonds of the urea group, the C-Cl bond, and the vibrations associated with the substituted benzene (B151609) ring. wisc.edu

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. wisc.edu

While these techniques are standard for characterization, specific spectral data for this compound are not detailed in the readily available scientific literature.

Table 1: Spectroscopic Data for this compound

Technique Type of Information Observed Data
¹H NMR Chemical shift (δ) in ppm, multiplicity, coupling constants (J) Data not available in searched literature
¹³C NMR Chemical shift (δ) in ppm Data not available in searched literature
IR Spec. Absorption bands (cm⁻¹) for functional groups Data not available in searched literature

| Mass Spec. | Molecular ion peak (m/z) | Data not available in searched literature |

Cell-Based Assays for Biological Activity Assessment

To understand the biological potential of this compound, researchers employ a variety of cell-based assays to measure its effects on cell viability, proliferation, and progression through the cell cycle.

Flow cytometry is a powerful technique used to analyze the distribution of cells within the different phases of the cell cycle (G0/G1, S, and G2/M). researchgate.netnih.govdtic.mil This is achieved by staining cells with a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content per cell. dtic.mil

Research on the murine CT-26 colon carcinoma cell line has demonstrated that treatment with this compound, also known as ICEU, induces significant modifications to the cell cycle. nih.gov Escalating doses of the compound led to a marked increase in the accumulation of cells in the G2 phase and the sub-G1 phase, which is indicative of apoptosis. nih.gov

Table 2: Effect of this compound on CT-26 Cell Cycle Distribution

Treatment Condition Effect on G2 Phase Population Effect on Sub-G1 Phase Population

In vitro growth inhibition assays are fundamental for determining the cytotoxic or cytostatic effects of a compound against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. nih.govnih.gov It measures the metabolic activity of cells, which in most cases correlates with the number of viable cells. nih.govnih.gov In the assay, mitochondrial dehydrogenases in living cells cleave the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals, which are then solubilized and quantified spectrophotometrically. nih.gov

This compound (ICEU) was initially selected for further study based on its potent inhibitory activity, demonstrating low IC50 (half-maximal inhibitory concentration) values against several tumor cell lines. nih.gov Studies have confirmed that ICEU inhibits the proliferation of both endothelial and tumor cells in a dose-dependent manner. dntb.gov.ua However, specific comparative IC50 values across a panel of different cell lines are not detailed in the reviewed literature.

Biochemical and Proteomic Approaches for Protein Interaction and Modification

To elucidate the mechanism of action at a molecular level, biochemical and proteomic techniques are used to identify the direct binding partners of a compound and characterize any covalent modifications.

Mass spectrometry is a critical tool for identifying covalent adducts, which are formed when a reactive compound binds irreversibly to a protein. researchgate.net This "adductomics" approach typically involves digesting the target protein into smaller peptides, which are then analyzed by mass spectrometry to pinpoint the exact amino acid residue that has been modified. researchgate.net

This methodology was instrumental in identifying the molecular target of this compound (ICEU). In vitro studies have shown that the cytotoxicity of ICEU is linked to the disruption of the cellular cytoskeleton. nih.gov Using mass spectrometry, researchers demonstrated that ICEU achieves this by covalently binding to β-tubulin. researchgate.net The specific site of this interaction was identified as the glutamic acid residue at position 198 (Glu198). nih.govresearchgate.net This irreversible alkylation of β-tubulin leads to microtubule depolymerization. nih.govdntb.gov.ua

The Electrophoretic Mobility Shift Assay, or EMSA, is a common technique used to study protein-nucleic acid interactions. wisc.edudntb.gov.ua The assay is based on the principle that a protein-DNA or protein-RNA complex will migrate more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free, unbound nucleic acid probe. wisc.edu This "shift" in mobility provides evidence of a binding interaction.

While EMSA is a cornerstone of research into transcription factors and other DNA-binding proteins, its application to the study of this compound is not described in the available literature. The established mechanism of this compound involves direct covalent modification of the protein tubulin, an interaction typically investigated using methods like mass spectrometry as described above. nih.govresearchgate.net There is no evidence from the searched literature to suggest that EMSA has been used to study the direct molecular interactions of this compound.

Western Blot Analysis for Protein Expression and Modification

Western blot analysis is a fundamental technique used to detect and quantify specific proteins within a complex biological sample. In the study of this compound, this methodology has been pivotal in elucidating the compound's mechanism of action, particularly its interaction with cytoskeletal proteins. The process involves separating proteins from cell or tissue lysates by size using gel electrophoresis, transferring them to a solid membrane, and then using specific antibodies to identify the protein of interest.

In research involving the CT-26 colon carcinoma cell line, Western blotting was employed to investigate the effect of this compound on β-tubulin. nih.gov The findings revealed a distinct modification of β-tubulin in cells treated with the compound in vitro. nih.gov Specifically, the alkylation of β-tubulin by this compound caused a change in its electrophoretic mobility. nih.gov This was observed as an additional, faster-migrating immunoreactive band on the Western blot, which corresponded with a radioactive band when radiolabeled compound was used, confirming the covalent binding of the compound to the protein. nih.gov However, this distinct modification of β-tubulin observed in cultured cells was not detectable in extracts from CT-26 tumors grown in vivo. nih.gov

Further studies have identified the specific site of this covalent modification as the glutamyl 198 residue (Glu198) of β-tubulin. nih.gov The modification of Glu198 has been shown to correlate with a decrease in the acetylation of Lys40 on α-tubulin, a key marker of microtubule stability. nih.gov This indicates that the interaction of this compound with β-tubulin leads to a destabilization of the microtubule network. nih.gov

Table 1: Summary of Western Blot Findings for this compound

Analysis Target Cell Line/Model Key Findings Reference
β-tubulin ModificationCT-26 Colon Carcinoma Cells (in vitro)Alkylation by the compound leads to a faster-migrating band on SDS-PAGE, indicating covalent modification. nih.gov
β-tubulin ModificationCT-26 Tumor Grafts (in vivo)The alkylated β-tubulin phenotype was not detected. nih.gov
α-tubulin AcetylationMouse B16F0 and Human MDA-MB-231 CellsModification of β-tubulin by the compound correlates with decreased acetylation of α-tubulin at Lys40. nih.gov

Radioiodination and Biodistribution Analysis in Preclinical Models

To understand the pharmacokinetic profile and tissue-specific accumulation of this compound, radioiodination and subsequent biodistribution studies in preclinical models are essential. The inherent iodine atom in the compound's structure allows for straightforward radioiodination, typically with Iodine-125 (¹²⁵I), to produce [¹²⁵I]-1-(2-Chloroethyl)-3-(4-iodophenyl)urea. This radiolabeled tracer enables sensitive and quantitative tracking of the compound's distribution throughout the body over time.

Preclinical biodistribution analyses have been conducted in BALB/c mice bearing subcutaneously implanted CT-26 murine colon carcinoma. nih.gov Following intraperitoneal administration of [¹²⁵I]-1-(2-Chloroethyl)-3-(4-iodophenyl)urea, the compound was found to be rapidly absorbed and distributed to various organs. nih.gov

Significantly, the studies revealed a noteworthy accumulation of the compound in the colon and within the tumor tissue. nih.govnih.gov Radioactivity was detected in the tumor as early as 15 minutes post-injection, reaching a maximal and stable uptake of approximately 3.3% of the injected dose per gram of tissue (%ID/g) at 3 hours, which was maintained for up to 24 hours. nih.gov A particularly high concentration was observed in the colon, with uptake values reaching up to 15% ID/g. nih.govnih.gov This targeted accumulation in the colon and tumor tissue underscores the potential of this compound for applications in colorectal cancer research. nih.gov The biodistribution was assessed using quantitative whole-body autoradiography and by direct gamma counting of excised tissues. nih.gov

Table 2: Biodistribution of [¹²⁵I]-1-(2-Chloroethyl)-3-(4-iodophenyl)urea in CT-26 Tumor-Bearing Mice

Tissue Time Post-Injection Mean Uptake (% Injected Dose/gram ± SEM) Reference
Tumor15 minutes1.3 ± 0.1 nih.gov
Tumor3 hours3.3 ± 0.3 nih.gov
Tumor24 hours3.3 ± 0.3 nih.gov
ColonNot Specified~15 nih.govnih.gov
Blood15 minutesHigh nih.gov
Lungs15 minutesHigh nih.gov
Liver15 minutesHigh nih.gov
Kidneys15 minutesHigh nih.gov

Future Directions in Academic Research on 1 2 Chloroethyl 3 4 Iodophenyl Urea

Elucidation of Novel and Unidentified Molecular Targets

While the interaction with β-tubulin is a primary mechanism of action, future research must consider the possibility of other molecular targets. nih.gov The complexity of cellular responses to cytotoxic agents suggests that the full spectrum of the compound's activity may not be limited to microtubule disruption.

Proteomic and Chemical Biology Approaches: Advanced techniques such as chemical proteomics and affinity-based pulldown assays could identify other proteins that directly bind to 1-(2-Chloroethyl)-3-(4-iodophenyl)urea. The chloroethyl group provides a reactive handle for such experiments. Identifying these off-target and secondary-target interactions is crucial for a comprehensive understanding of its pharmacological profile.

Antiangiogenic Pathways: The compound has demonstrated antiangiogenic potency in preclinical evaluations. nih.gov The specific molecular targets within the angiogenic cascade, however, are not fully elucidated. Future studies could investigate its effects on key receptors in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), which are common targets for other urea-based inhibitors like Sorafenib and Lenvatinib. frontiersin.orgnih.gov

Lipid Metabolism Modulation: Research has noted that treatment with this compound leads to significant changes in the mobile lipid profile of cancer cells, which is linked to apoptosis. nih.gov The molecular machinery responsible for this lipidic shift is a promising area for new investigation. Identifying the enzymes or signaling pathways in lipid metabolism that are modulated by the compound could reveal novel therapeutic targets.

Further Optimization of Structure for Enhanced Target Selectivity

The principle of structure-activity relationships (SAR) is central to medicinal chemistry. nih.gov For this compound, future research will likely focus on synthesizing and evaluating new analogues to improve its efficacy and selectivity for its intended targets while minimizing potential toxicity.

Modification of the Aryl Group: The 4-iodophenyl moiety is key to its activity and biodistribution. nih.govvulcanchem.com Systematic replacement of the iodine atom with other halogens (Fluorine, Chlorine, Bromine) or with different electron-withdrawing or electron-donating groups could fine-tune the compound's lipophilicity, membrane permeability, and binding affinity. Exploring different substitution patterns on the phenyl ring is a standard strategy for optimizing lead compounds. nih.gov

Alterations to the Chloroethyl Moiety: The 2-chloroethyl group is the alkylating component of the molecule. vulcanchem.com Modifying this group could alter its reactivity and selectivity. For instance, replacing it with other leaving groups or altering the chain length could modulate its alkylating potential and interaction with nucleophilic sites on target proteins like β-tubulin.

Bioisosteric Replacement of the Urea (B33335) Linkage: The urea functional group is critical for the activity of many kinase inhibitors and other drugs, often by forming key hydrogen bonds with the target protein. frontiersin.orgnih.gov While fundamental to the current structure, exploring bioisosteres such as thiourea (B124793), squaramide, or other hydrogen-bonding scaffolds could lead to derivatives with novel properties, improved stability, or different target engagement profiles. nih.govrsc.org

A summary of potential structural modifications is presented below.

Molecular SectionProposed ModificationPotential Outcome
Aryl Group Replace 4-iodo with other halogens or functional groupsModulate lipophilicity, target affinity, and biodistribution
Alkylating Group Replace 2-chloroethyl with alternative reactive groupsAlter alkylating reactivity and target selectivity
Urea Linker Bioisosteric replacement (e.g., thiourea, squaramide)Improve metabolic stability and hydrogen bonding patterns

Exploration of Research Applications Beyond Oncology

The mechanisms of action for this compound, particularly microtubule disruption and antiangiogenesis, are relevant to a variety of pathological conditions beyond cancer. nih.govnih.gov Future research should explore these non-oncological applications.

Neurodegenerative Diseases: Microtubule stability is critical for neuronal health, and its disruption is a hallmark of diseases like Alzheimer's and Parkinson's. While many microtubule-targeting agents are too toxic for this purpose, a carefully optimized derivative of this compound with improved selectivity could be investigated for its potential to modulate microtubule dynamics in a therapeutic context. Other urea derivatives have been studied for potential use in neurodegenerative diseases. nih.gov

Inflammatory and Autoimmune Disorders: Angiogenesis plays a role in the pathology of chronic inflammatory conditions such as rheumatoid arthritis. The antiangiogenic properties of this compound suggest its potential as a research tool or therapeutic lead for these conditions. nih.gov Furthermore, its noted accumulation in the colon makes it an interesting candidate for studies related to inflammatory bowel disease. nih.govnih.gov

Infectious Diseases: Urea derivatives have been investigated as potential treatments for a range of infectious diseases, including those caused by protozoan parasites and viruses. nih.govnih.govacs.org For example, the urea-based drug Suramin is used to treat African sleeping sickness. nih.gov The potential of this compound or its analogues against various pathogens, leveraging its alkylating or other properties, remains an unexplored frontier.

Development of Advanced Preclinical Models for Efficacy Assessment

To better predict clinical success, research must move beyond traditional 2D cell cultures and simple murine xenograft models. nih.gov The development and use of more sophisticated preclinical models will be essential for evaluating the efficacy of this compound and its future derivatives.

Patient-Derived Organoids (PDOs): PDOs are three-dimensional cultures derived from patient tumors that can recapitulate the architecture and heterogeneity of the original tumor. Using colorectal cancer PDOs would provide a more accurate assessment of the compound's efficacy, especially given its tendency to accumulate in the colon. nih.gov

Patient-Derived Xenografts (PDXs): PDX models, created by implanting patient tumor tissue directly into immunodeficient mice, are considered more predictive of clinical outcomes than models using established cell lines. Evaluating the compound in a panel of colorectal cancer PDX models would offer robust data on its spectrum of activity.

Humanized Mouse Models: To study the interplay between the compound, the tumor, and the immune system, humanized mouse models (mice engrafted with a human immune system) could be employed. This would be particularly relevant for understanding any immunomodulatory effects of the compound in combination with immunotherapies.

In Vivo Imaging and Biodistribution: Leveraging the iodine atom in the structure, radioiodinated versions (e.g., with Iodine-124 or Iodine-125) can be used for advanced in vivo imaging techniques like Positron Emission Tomography (PET) or SPECT. nih.govresearchgate.net This allows for non-invasive, real-time tracking of the drug's biodistribution, target engagement, and clearance, providing invaluable pharmacokinetic and pharmacodynamic data in sophisticated animal models.

By pursuing these future directions, the academic research community can build upon the foundational knowledge of this compound to fully characterize its mechanism, optimize its structure, and potentially unlock new therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Chloroethyl)-3-(4-iodophenyl)urea, and what key reaction conditions optimize yield?

  • Methodology : The compound can be synthesized via urea bond formation between 4-iodophenyl isocyanate and a 2-chloroethylamine derivative in dichloromethane (CH₂Cl₂) under inert conditions. Purification typically involves flash chromatography (e.g., 0–50% ethyl acetate in hexane) to isolate the product . For analogs, nitrosourea derivatives require controlled nitrosation steps using sodium nitrite under acidic conditions to avoid decomposition .
  • Critical Parameters : Temperature control (e.g., 0–25°C), solvent polarity, and stoichiometric ratios of isocyanate to amine precursors are crucial for minimizing side reactions.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Techniques :

  • 1H NMR : Assigns protons on aromatic rings and the urea backbone (e.g., δ 9.04 ppm for urea NH in DMSO-d₆) .
  • Mass Spectrometry (ESI) : Confirms molecular weight (e.g., m/z = 451.0 [M + H]+ for a related iodophenyl urea) .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., Ru-complexed urea derivatives show η⁶-coordination to metals, with C–Cl bond lengths ~1.73 Å) .
    • Validation : Cross-referencing NMR splitting patterns with computational simulations (e.g., DFT) ensures structural accuracy.

Q. What are the key physicochemical properties (solubility, stability) relevant to experimental handling?

  • Solubility : Limited aqueous solubility due to aromatic iodination; dissolves in polar aprotic solvents (DMSO, DMF) .
  • Stability : Susceptible to hydrolysis under basic conditions. Store at –20°C in anhydrous environments to prevent urea bond cleavage .

Advanced Research Questions

Q. What biological targets or mechanisms are associated with chloroethyl-urea derivatives?

  • Mechanistic Insights : Chloroethyl groups enable alkylation of DNA nucleophiles (e.g., guanine N7), inducing crosslinking and apoptosis, as seen in nitrosourea antitumor agents .
  • Target Identification : Analogous compounds act as allosteric modulators of cannabinoid receptors, suggesting potential neuromodulatory applications. Radiolabeled iodophenyl groups facilitate receptor binding assays .

Q. How can computational modeling elucidate electronic and steric effects of substituents?

  • Methods :

  • DFT Calculations : Predict charge distribution; the electron-withdrawing iodo group increases urea NH acidity, enhancing hydrogen-bonding capacity .
  • Molecular Docking : Simulate interactions with proteins (e.g., cytochrome P-450 reductase) to identify binding pockets .
    • Validation : Correlate computed binding energies with experimental IC₅₀ values for structure-based optimization.

Q. What structural modifications enhance potency or selectivity in urea-based therapeutics?

  • SAR Trends :

  • Chloroethyl Group : Critical for alkylation activity; replacing with methyl reduces cytotoxicity .
  • Iodophenyl Substituent : Increases lipophilicity and radioimaging potential. Fluorine substitution improves metabolic stability .
    • Experimental Design : Synthesize analogs with varying halogens (Cl, Br, I) and assess via in vitro cytotoxicity assays (e.g., MTT) .

Q. How do urea derivatives interact with transition metals in coordination chemistry?

  • Coordination Behavior : The urea carbonyl and chloroethyl group can act as monodentate or bridging ligands. In Ru(II) complexes, η⁶-hexamethylbenzene stabilizes the metal center, while urea participates in hydrogen-bonding networks .
  • Applications : Metal-urea complexes show promise in catalysis and photodynamic therapy. Study redox properties via cyclic voltammetry to assess stability under physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.